1,3,5-Tribenzoylbenzene
Overview
Description
1,3,5-Tribenzoylbenzene is a compound that can be synthesized through various chemical reactions, including cyclotrimerization of 1-phenyl-2-propyn-1-ones in pressurized hot water without added catalysts . The compound is related to other benzene derivatives that have been studied for their unique chemical and physical properties, as well as their potential applications in materials science and organic chemistry.
Synthesis Analysis
The synthesis of 1,3,5-tribenzoylbenzene has been achieved through a neat and efficient process involving the heating of 1-phenyl-2-propyn-1-ones in water at high temperatures, which leads to the formation of the desired product in good yields . This method is advantageous due to its simplicity and the absence of additional catalysts or additives. The reaction mechanism is suggested to involve enol intermediates, which undergo a series of Michael addition reactions leading to the final product .
Molecular Structure Analysis
While the molecular structure of 1,3,5-tribenzoylbenzene itself is not directly discussed in the provided papers, related compounds such as 1,3,5-tridehydrobenzene triradical have been studied for their electronic structure . These studies provide insights into the bonding and electronic properties of benzene derivatives, which can be extrapolated to understand the structural characteristics of 1,3,5-tribenzoylbenzene.
Chemical Reactions Analysis
The chemical reactivity of 1,3,5-tribenzoylbenzene can be inferred from studies on similar compounds. For instance, 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives have been used as scaffolds for molecular receptors, indicating the potential for functionalization and further chemical transformations . Additionally, the synthesis and reactions of 1,1,2-tribenzoylethylene provide insights into the addition-cyclization reactions and steric effects that could be relevant to the chemistry of 1,3,5-tribenzoylbenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-tribenzoylbenzene are not explicitly detailed in the provided papers. However, the synthesis conditions, such as the use of hot water and the absence of additives, suggest that the compound has a certain degree of thermal stability . The related studies on phosphorus analogues of benzene and fluorinated benzene derivatives highlight the importance of substituents and molecular structure in determining the properties of such aromatic compounds .
Scientific Research Applications
Synthesis Techniques
Cyclotrimerization of 1-Phenyl-2-Propyn-1-One : A study by Tanaka et al. (2011) explores the synthesis of 1,3,5-tribenzoylbenzene through cyclotrimerization of 1-phenyl-2-propyn-1-one in pressurized hot water. The process occurs without added catalysts, achieving yields up to 74% (Tanaka et al., 2011).
Synthesis from 1-Aryl-2-Propyn-1-Ones : Iwado et al. (2013) report on the synthesis of 1,3,5-tribenzoylbenzene and 1,3,5-triacetylbenzene from 1-aryl-2-propyn-1-ones and 4-methoxy-3-buten-2-one by cyclotrimerization in hot water without added acid or base (Iwado et al., 2013).
Electronic and Chemical Properties
Thermally Activated Delayed Fluorescence (TADF) Materials : Research by Wang et al. (2020) illustrates the use of 1,3,5-tribenzoylbenzene in synthesizing TADF materials. These materials exhibit high thermal stability and efficient resonance energy transfer, which are important properties for electronic applications (Wang et al., 2020).
Properties in Coordination Polymers : Zhang et al. (2012) studied the use of a tripodal polyaromatic acid, including 1,3,5-tribenzoylbenzene, for constructing coordination polymers. These polymers have unique topological structures and show potential for applications in materials science (Zhang et al., 2012).
Supramolecular Chemistry
- Supramolecular Hosts : The work of Wang and Hof (2012) discusses the use of 1,3,5-triethylbenzenes, related to 1,3,5-tribenzoylbenzene, as supramolecular templates. These compounds help in organizing molecular-recognition elements, increasing binding affinity in supramolecular systems (Wang & Hof, 2012).
Applications in Environmental Chemistry
- Biodegradability under Anaerobic Conditions : Fichtner, Fischer, and Dornack (2019) explored the biodegradability of trimethylbenzene isomers, including 1,3,5-tribenzoylbenzene, under denitrifying and sulfate-reducing conditions. This research is relevant in assessing the environmental impact and degradation behavior of such compounds (Fichtner et al., 2019).
Safety And Hazards
Future Directions
1,3,5-Tribenzoylbenzene occupies an important position as a starting material in the study of organic magnetic materials that are attracting attention as next-generation superfunctional materials and future technologies . It is also a synthetic chemistry starting material for various functional dendrimers such as artificial photosynthesis light collection antenna systems and drug delivery systems .
properties
IUPAC Name |
(3,5-dibenzoylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O3/c28-25(19-10-4-1-5-11-19)22-16-23(26(29)20-12-6-2-7-13-20)18-24(17-22)27(30)21-14-8-3-9-15-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSRSUAVHPFWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180519 | |
Record name | 1,3,5-Tribenzoylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribenzoylbenzene | |
CAS RN |
25871-69-6 | |
Record name | 1,3,5-Tribenzoylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025871696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Tribenzoylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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